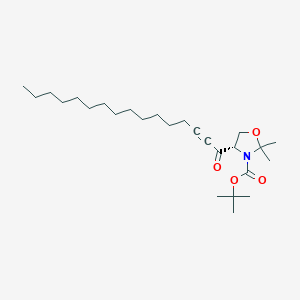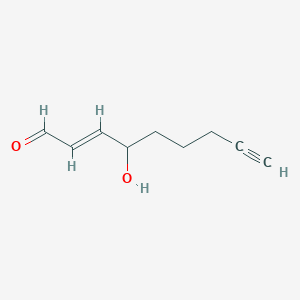
3-(2-methoxyphenyl)-1-phenylprop-2-en-1-one
Vue d'ensemble
Description
3-(2-methoxyphenyl)-1-phenylprop-2-en-1-one is a derivative of chalcone, which is an aromatic ketone and an important intermediate in the biosynthesis of flavonoids and isoflavonoids. Chalcones are known for their diverse biological activities and are found abundantly in various plants. This compound, specifically, is characterized by the presence of a methoxy group attached to the chalcone structure, which can significantly influence its chemical and biological properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The most common method for synthesizing methoxychalcone is the Claisen-Schmidt condensation. This reaction involves the condensation of an aryl methyl ketone with an aryl aldehyde in the presence of an alcoholic alkali. The reaction typically occurs at temperatures ranging from 50 to 100°C and can take several hours to complete . Another method involves grinding the reactants (methyl ketones, aldehydes, and sodium hydroxide) in a mortar, which is a solvent-free approach .
Industrial Production Methods
Industrial production of methoxychalcone follows similar synthetic routes but on a larger scale. The Claisen-Schmidt condensation is scaled up using industrial reactors, and the reaction conditions are optimized for higher yields and purity. The solvent-free grinding method can also be adapted for industrial use, providing an eco-friendly alternative to traditional solvent-based methods .
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-methoxyphenyl)-1-phenylprop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert methoxychalcone into dihydrochalcones.
Substitution: Electrophilic substitution reactions can introduce different substituents into the aromatic rings of methoxychalcone.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Various electrophiles, such as halogens and nitro groups, can be introduced under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include epoxides, dihydrochalcones, and various substituted chalcones, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
3-(2-methoxyphenyl)-1-phenylprop-2-en-1-one has a wide range of applications in scientific research:
Mécanisme D'action
3-(2-methoxyphenyl)-1-phenylprop-2-en-1-one exerts its effects through various molecular mechanisms. It can modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation. For example, methoxychalcone has been shown to inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation and cancer . Additionally, it can interact with various molecular targets, including enzymes and receptors, to exert its biological effects .
Comparaison Avec Des Composés Similaires
3-(2-methoxyphenyl)-1-phenylprop-2-en-1-one is compared with other chalcone derivatives, such as:
Hydroxychalcone: Similar in structure but contains a hydroxyl group instead of a methoxy group.
Methylchalcone: Contains a methyl group instead of a methoxy group.
Prenylated Chalcones: These chalcones have a prenyl group attached, which can enhance their lipophilicity and biological activity.
This compound is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity, making it a valuable compound for various applications .
Propriétés
IUPAC Name |
3-(2-methoxyphenyl)-1-phenylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O2/c1-18-16-10-6-5-9-14(16)11-12-15(17)13-7-3-2-4-8-13/h2-12H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWTRSTWJBWJEFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=CC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001033428 | |
| Record name | 2-Methoxychalcone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001033428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5416-70-6 | |
| Record name | 2-Methoxychalcone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001033428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![4-[4-(Methanesulfonylmethyl)benzoyl]morpholine](/img/structure/B7852744.png)





